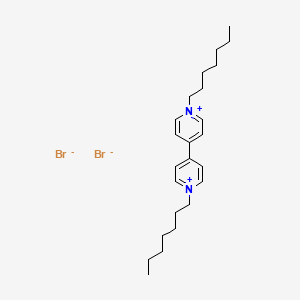

C24H38BrN2+

Content Navigation

- 1. General Information

- 2. Didecyldimethylammonium Bromide (DDAB): A Procurement Guide for Advanced Formulations and Synthesis

- 3. Counter-Ion Specificity: Why DDAB is Not Interchangeable with its Chloride (DDAC) Analog

- 4. Quantitative Evidence for Selecting Didecyldimethylammonium Bromide (CAS 2390-68-3)

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Didecyldimethylammonium Bromide (DDAB), CAS 2390-68-3, is a dual-chain quaternary ammonium cationic surfactant. Its molecular structure, featuring two ten-carbon alkyl chains, imparts a strong tendency to form bilayer structures such as vesicles in aqueous solutions, a characteristic that distinguishes it from common single-chain surfactants. It is utilized across various fields as a phase-transfer catalyst, a potent biocide for industrial and disinfectant applications, and critically, as a self-assembling component and stabilizer in the synthesis of nanoparticles and drug delivery systems.

References

- [1] Zhang, L., et al. "Didodecyldimethylammonium Bromide Lipid Bilayer-Protected Gold Nanoparticles: Synthesis, Characterization, and Self-Assembly." Langmuir 22.5 (2006): 2011-2016.

- [2] NINGBO INNO PHARMCHEM CO.,LTD. "Understanding Didecyldimethylammonium Bromide: Properties and Applications in Industrial Settings." April 07, 2026.

While structurally similar, substituting Didecyldimethylammonium Bromide (DDAB) with its chloride analog (DDAC) or other quaternary ammonium salts often fails in practice due to the specific role of the bromide counter-ion. The bromide ion is larger, more polarizable, and less strongly hydrated than the chloride ion. This directly influences the electrostatic interactions at the headgroup, which in turn governs critical bulk properties like solid-state thermal stability, micelle or vesicle packing parameters, and the main phase transition temperature (Tm) of its bilayers. These differences are not trivial; they dictate processing temperatures, formulation stability, and specific ionic interactions required in sensitive applications like templated synthesis, making a 1-to-1 substitution unreliable without significant process re-validation.

Superior Solid-State Thermal Stability for High-Temperature Processing

Didecyldimethylammonium Bromide exhibits significantly higher thermal stability in its solid form compared to its most common substitute, Didecyldimethylammonium Chloride (DDAC). The reported melting point for DDAB is 149-151 °C, which is over 60 °C higher than that of DDAC.

| Evidence Dimension | Melting Point |

| Target Compound Data | 149-151 °C |

| Comparator Or Baseline | Didecyldimethylammonium Chloride (DDAC): 88 °C |

| Quantified Difference | >60 °C higher melting point than the chloride form |

| Conditions | Solid-state, ambient pressure |

This provides a significantly wider operational window for processes involving thermal steps, such as melt-processing or high-temperature catalysis, where the chloride analog would be unsuitable.

Defined Low-Temperature Bilayer Phase Transition for Vesicle Formulation

In aqueous dispersions, DDAB bilayers undergo a critical gel-to-liquid crystalline phase transition (Tm) at approximately 16 °C. This transition, where the hydrocarbon chains change from a rigid to a fluid state, is a key physical parameter for controlling the permeability and stability of vesicles and liposomes. This well-defined, near-ambient transition temperature is a direct consequence of its specific headgroup and counter-ion combination.

| Evidence Dimension | Main Phase Transition Temperature (Tm) in Aqueous Dispersion |

| Target Compound Data | ~16.0 °C |

| Comparator Or Baseline | Other dialkyldimethylammonium halides, which exhibit different phase transition temperatures based on both alkyl chain length and counter-ion. |

| Quantified Difference | Provides a specific, low-temperature transition ideal for creating fluid bilayers at standard room temperature. |

| Conditions | Aqueous dispersion (e.g., 0.65 mM) |

This property is critical for the rational design of vesicles for drug delivery or as model membranes, allowing for the creation of fluid, functional bilayers at typical laboratory and physiological temperatures.

Demonstrated Efficacy as a Bilayer-Forming Capping Agent in Nanoparticle Synthesis

DDAB has been successfully employed as a stabilizing agent in the aqueous synthesis of gold nanoparticles (AuNPs). Research shows that DDAB forms a stable bilayer structure on the nanoparticle surface. This mechanism provides a hydrophilic, positively charged surface, ensuring the nanoparticles remain well-dispersed and stable in aqueous media. This contrasts with many single-chain surfactants that form less structured monolayers.

| Evidence Dimension | Nanoparticle Stabilization Mechanism |

| Target Compound Data | Forms a stable, ordered bilayer on the nanoparticle surface. |

| Comparator Or Baseline | Typical single-chain surfactants (e.g., CTAB) which form monolayers, or other salts where counter-ion interactions may lead to lower stability. |

| Quantified Difference | The bilayer structure provides distinct and reproducible surface properties (charge density, hydrophilicity) compared to monolayer-capped particles. |

| Conditions | Aqueous synthesis via chemical reduction (e.g., NaBH4 reduction of HAuCl4) |

For buyers in nanotechnology, this provides a reliable and documented route to producing water-stable cationic nanoparticles with a defined surface structure, which is essential for reproducibility in downstream applications like biosensors and diagnostics.

Formulation of Thermally Stable Dispersions and Catalytic Systems

Where processes require heating above 100 °C, the high melting point of DDAB makes it the indicated choice over its chloride analog for use as a phase-transfer catalyst or dispersant, ensuring the agent remains in a stable, solid state during handling and initial process stages.

Development of Liposomal Systems with Room-Temperature Fluidity

For creating model membranes or drug delivery vesicles that must be in a fluid, liquid-crystalline state at ambient or physiological temperatures, the ~16 °C phase transition of DDAB is a key enabling property, ensuring membrane functionality without requiring heating.

Reproducible Manufacturing of Cationic Nanoparticles for Diagnostics

In the synthesis of functional nanomaterials, particularly gold nanoparticles, DDAB's documented ability to form a stabilizing bilayer provides a direct and reliable method for producing positively charged, hydrophilic particles essential for conjugation and use in aqueous diagnostic assays.

References

- [2] Gusmão, J. O., et al. "Thermal and phase behavior of didodecyldimethylammonium bromide aqueous dispersions." Journal of Colloid and Interface Science 349.2 (2010): 530-536.

- [3] Zhang, L., et al. "Didodecyldimethylammonium Bromide Lipid Bilayer-Protected Gold Nanoparticles: Synthesis, Characterization, and Self-Assembly." Langmuir 22.5 (2006): 2011-2016.

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant